

# Incidence and Monitoring of Tirabrutinib-Associated ILD

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## Compound Focus: Tirabrutinib

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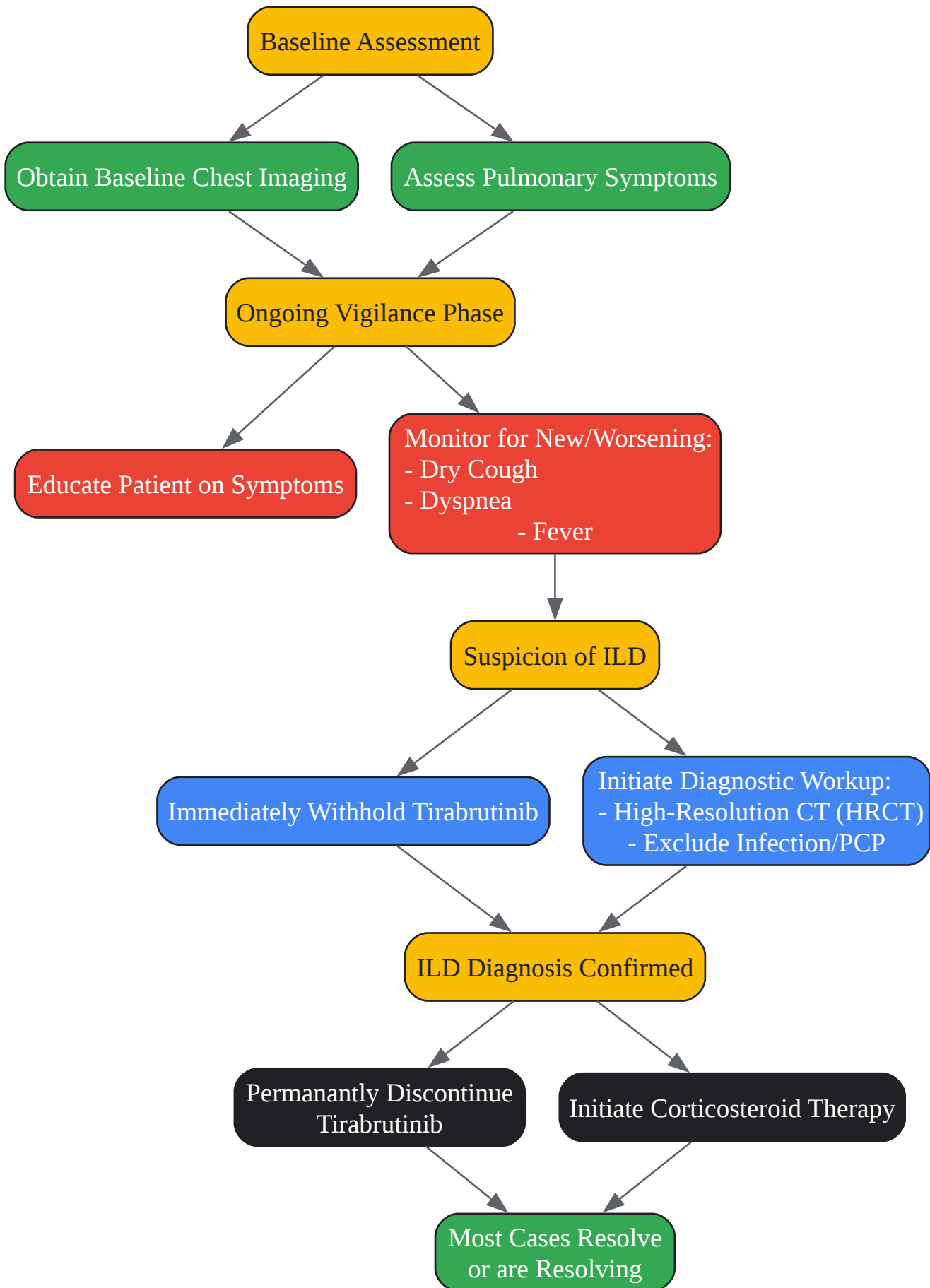
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The table below summarizes key findings on ILD and other clinically significant adverse drug reactions (ADRs) from **tirabrutinib** studies:

Study Type	Patient Population	ILD Incidence & Findings	Other Notable ADRs (≥3% patients)
Post-Marketing Surveillance [1]	189 patients with r/r PCNSL (Real-world)	Monitored as a significant ADR; most events <b>resolved or were resolving</b> [1].	• <b>Rash (11.6%)</b> • <b>Neutrophil count decreased (10.1%)</b> • Platelet count decreased (5.3%)
Phase 1 Study [2]	17 patients with B-cell NHL/CLL	<b>Pneumonitis</b> reported as a <b>dose-limiting toxicity</b> in 1 patient (300 mg twice daily) [2].	• Rash (35.3%) • Vomiting (29.4%) • Neutropenia (23.5%) • Anemia (11.8%)
Phase 2 PROSPECT Study [3]	48 patients with r/r PCNSL	Not specifically highlighted among the common TEAEs leading to discontinuation [3].	• Anemia (18.8%) • Rash maculo-papular (16.7%) • Fatigue (14.6%) • Neutrophil count decreased (14.6%)

## Recommended Monitoring and Management Workflow

For researchers designing clinical protocols, the following workflow outlines a systematic approach for monitoring and managing pulmonary adverse events like ILD during **tirabrutinib** treatment:



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## Frequently Asked Questions for Researchers

- **Q1: What is the evidence linking tirabrutinib to ILD?** The association is based on clinical safety data. A large post-marketing surveillance study in Japan explicitly listed interstitial lung diseases as a significant adverse reaction they monitored, noting that most of these events, among others, resolved or were in the process of resolving [1]. Furthermore, a Phase 1 study identified pneumonitis (a term often used interchangeably with ILD in clinical contexts) as a dose-limiting toxicity [2].
- **Q2: How does the risk of ILD with tirabrutinib compare to other BTK inhibitors?** While a direct cross-trial comparison is not provided in the results, the data suggests that ILD is a recognized class effect for BTK inhibitors that requires vigilance. **Tirabrutinib**, as a second-generation inhibitor, was designed for enhanced selectivity to reduce off-target effects [2]. The reported incidence of severe ILD appears to be low, but it remains a serious toxicity that can impact dosing and require treatment discontinuation.
- **Q3: What are the key steps in managing a suspected ILD case?** The primary management strategy, as indicated by the clinical data, involves two critical steps:
  - **Immediate Drug Withdrawal:** Upon suspicion of ILD, **tirabrutinib** should be withheld.
  - **Corticosteroid Administration:** As noted in the surveillance study, management includes interventions that lead to resolution. High-dose corticosteroids are the standard treatment for drug-induced ILD [1]. The diagnostic workup should also rule out other causes, such as infectious pneumonia.
- **Q4: Are there specific patient factors that increase the risk of ILD?** The available search results do not specify risk factors for **tirabrutinib**-induced ILD. However, general risk factors for drug-induced ILD from other oncology drugs include pre-existing lung fibrosis, older age, and poorer performance status. These factors should be considered during the baseline patient assessment.

## Key Takeaways for Protocol Design

- **Proactive Monitoring is Essential:** Incorporate baseline and periodic (e.g., at symptom onset) pulmonary function tests and imaging into your study protocols.
- **Counseling is Crucial:** Ensure patients are educated to report any new or worsening respiratory symptoms immediately.
- **Act Promptly:** Have a clear, predefined algorithm for managing suspected ILD, emphasizing rapid drug discontinuation and prompt investigation.

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## References

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